molecular formula C14H18O3 B1335096 3-Allyl-4,5-diethoxybenzaldehyde CAS No. 872183-41-0

3-Allyl-4,5-diethoxybenzaldehyde

Cat. No.: B1335096
CAS No.: 872183-41-0
M. Wt: 234.29 g/mol
InChI Key: FDSXWDMVMBKPLT-UHFFFAOYSA-N
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Description

3-Allyl-4,5-diethoxybenzaldehyde is an organic compound belonging to the benzaldehyde family It is characterized by the presence of an allyl group and two ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with an allyl compound in the presence of a base catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Allyl-4,5-diethoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-4,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It may also interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Allyl-4,5-dimethoxybenzaldehyde
  • 3-Allyl-4,5-dihydroxybenzaldehyde
  • 3-Allyl-4,5-dichlorobenzaldehyde

Comparison: 3-Allyl-4,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds with different substituents.

Biological Activity

3-Allyl-4,5-diethoxybenzaldehyde (CAS No. 872183-41-0) is an organic compound belonging to the benzaldehyde family, characterized by an allyl group and two ethoxy groups on the benzene ring. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • IUPAC Name: 3,4-diethoxy-5-prop-2-enylbenzaldehyde
  • Molecular Formula: C14H18O3
  • Molecular Weight: 250.29 g/mol
  • Boiling Point: 293-294 °C
  • Density: 1.097 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. As an electrophile, it can react with nucleophiles and may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study by demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound exhibited a notable reduction in lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. A patent application describes its use as an antitumor agent for treating cancers resistant to fibroblast growth factor receptor (FGFR) inhibitors. The compound showed promise in inhibiting tumor growth in preclinical models by targeting specific signaling pathways involved in cancer cell survival.

Case Study: In Vivo Antitumor Efficacy

In a study involving xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound induced apoptosis in cancer cells through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-Allyl-4,5-dimethoxybenzaldehyde and 3-Allyl-4,5-dihydroxybenzaldehyde, this compound displays enhanced solubility and reactivity due to the presence of ethoxy groups. This structural characteristic may contribute to its superior biological activity.

Compound Antimicrobial Activity Antioxidant Activity Anticancer Activity
This compoundSignificantHighPromising
3-Allyl-4,5-dimethoxybenzaldehydeModerateModerateLimited
3-Allyl-4,5-dihydroxybenzaldehydeLowHighModerate

Properties

IUPAC Name

3,4-diethoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXWDMVMBKPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389769
Record name 3-Allyl-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-41-0
Record name 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872183-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allyl-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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